molecular formula C13H19BrO B14068671 1-(3-Bromopropyl)-4-ethoxy-3-ethylbenzene

1-(3-Bromopropyl)-4-ethoxy-3-ethylbenzene

Cat. No.: B14068671
M. Wt: 271.19 g/mol
InChI Key: OMVKWIYBLXHKAQ-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-4-ethoxy-3-ethylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a bromopropyl group, an ethoxy group, and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromopropyl)-4-ethoxy-3-ethylbenzene typically involves the bromination of 4-ethoxy-3-ethylbenzene followed by a nucleophilic substitution reaction. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The resulting bromo derivative is then reacted with 1,3-dibromopropane under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopropyl)-4-ethoxy-3-ethylbenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The ethoxy and ethyl groups can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

Major Products

    Nucleophilic Substitution: Substituted benzene derivatives depending on the nucleophile used.

    Oxidation: Corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: The corresponding hydrocarbon.

Scientific Research Applications

1-(3-Bromopropyl)-4-ethoxy-3-ethylbenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Potential use in the development of novel materials with specific electronic or optical properties.

    Pharmaceuticals: May serve as a building block for the synthesis of bioactive compounds.

    Chemical Biology: Utilized in the study of biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-4-ethoxy-3-ethylbenzene depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In oxidation reactions, the ethoxy and ethyl groups undergo electron transfer processes, leading to the formation of oxidized products. The molecular targets and pathways involved vary based on the specific reaction and conditions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Bromopropyl)-4-methoxybenzene
  • 1-Bromo-3-phenylpropane
  • 1-Bromo-3-chloropropane

Uniqueness

1-(3-Bromopropyl)-4-ethoxy-3-ethylbenzene is unique due to the presence of both ethoxy and ethyl groups on the benzene ring, which can influence its reactivity and physical properties. The combination of these substituents provides distinct electronic and steric effects, making it a valuable compound for specific synthetic applications.

Properties

Molecular Formula

C13H19BrO

Molecular Weight

271.19 g/mol

IUPAC Name

4-(3-bromopropyl)-1-ethoxy-2-ethylbenzene

InChI

InChI=1S/C13H19BrO/c1-3-12-10-11(6-5-9-14)7-8-13(12)15-4-2/h7-8,10H,3-6,9H2,1-2H3

InChI Key

OMVKWIYBLXHKAQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)CCCBr)OCC

Origin of Product

United States

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